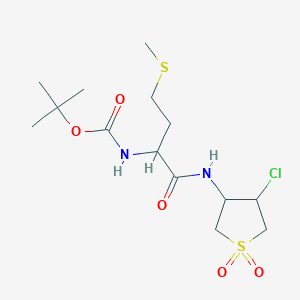![molecular formula C32H34Se2 B12623251 Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane CAS No. 919488-49-6](/img/structure/B12623251.png)
Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms connected to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-ylpropyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The reaction mixture is usually heated to facilitate the formation of the diselane bond.
Industrial Production Methods: Industrial production of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the synthesis of other organoselenium compounds.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study selenium-containing enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane. It may have antioxidant properties and could be used in the development of drugs targeting oxidative stress-related diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane involves its ability to form strong bonds with other molecules through its selenium atoms. The compound can interact with biological molecules, such as proteins and enzymes, by forming selenoether or selenoamide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium tetrachloride
- 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide
- 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl
Comparison: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to similar compounds containing other elements, such as nitrogen or silicon
Propriétés
Numéro CAS |
919488-49-6 |
|---|---|
Formule moléculaire |
C32H34Se2 |
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
1-methyl-4-[4-[3-[3-[4-(4-methylphenyl)phenyl]propyldiselanyl]propyl]phenyl]benzene |
InChI |
InChI=1S/C32H34Se2/c1-25-7-15-29(16-8-25)31-19-11-27(12-20-31)5-3-23-33-34-24-4-6-28-13-21-32(22-14-28)30-17-9-26(2)10-18-30/h7-22H,3-6,23-24H2,1-2H3 |
Clé InChI |
IJKRMOOCMZDTLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC[Se][Se]CCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


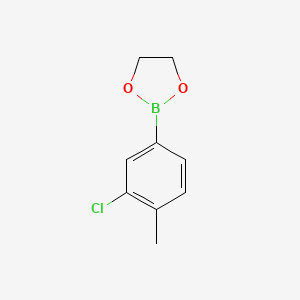
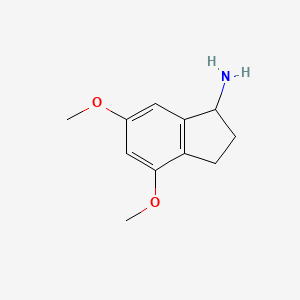
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)
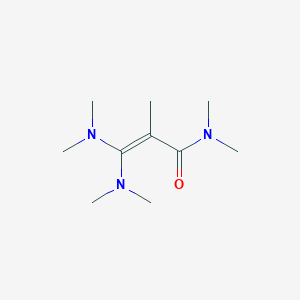
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)

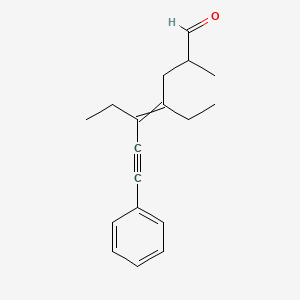
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)

![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

